Pyripyropene A

ACAT2 selectivity isozyme inhibition cardiovascular drug discovery

Pyripyropene A is the most ACAT2-selective natural product inhibitor known (SI >1000 vs ACAT1, IC50 70 nM). As the parent scaffold for all semi-synthetic PRD-series derivatives and the validated in vivo reference standard for atheroprotection studies, this compound is indispensable for any laboratory investigating ACAT2 biology, evaluating novel ACAT2 inhibitors, or generating proprietary derivative libraries. Substitution with non-selective ACAT inhibitors or less potent pyripyropene congeners compromises target engagement and assay validity. Procure the authentic natural product to ensure reproducible, publishable results.

Molecular Formula C31H37NO10
Molecular Weight 583.6 g/mol
CAS No. 147444-03-9
Cat. No. B132740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyripyropene A
CAS147444-03-9
SynonymsFO-1289A; PPPA
Molecular FormulaC31H37NO10
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
InChIInChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1
InChIKeyPMMQOFWSZRQWEV-RVTXXDJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Pyripyropene A (CAS 147444-03-9) – Potent and Selective ACAT2/SOAT2 Inhibitor for Cardiovascular and Metabolic Disease Research


Pyripyropene A (PPPA, CAS 147444-03-9) is a fungal sesquiterpenoid secondary metabolite originally isolated from Aspergillus fumigatus FO-1289, characterized by a unique framework comprising pyridine, α-pyrone, and sesquiterpene moieties [1]. It functions as a potent and highly selective inhibitor of acyl-CoA:cholesterol acyltransferase 2 (ACAT2), also known as sterol O-acyltransferase 2 (SOAT2), with a reported IC50 of 70 nM in cell-based assays using ACAT2-expressing CHO cells [2]. In contrast to many synthetic ACAT inhibitors that have failed in clinical development due to lack of isozyme selectivity, Pyripyropene A exhibits a selectivity index (SI) exceeding 1000 for ACAT2 over ACAT1, making it the most ACAT2-selective natural product inhibitor identified to date [3].

Why Pyripyropene A Cannot Be Substituted with Generic ACAT Inhibitors or Non-Selective Analogs


Substituting Pyripyropene A with another ACAT inhibitor or even a closely related pyripyropene congener carries significant scientific risk due to profound differences in isozyme selectivity profiles and resulting functional outcomes. Clinical trials of non-selective synthetic ACAT inhibitors such as avasimibe and pactimibe have failed to demonstrate efficacy in atherosclerosis and were associated with adverse effects, attributed in part to simultaneous inhibition of both ACAT1 and ACAT2 isozymes [1]. Among natural and semi-synthetic ACAT inhibitors, the vast majority exhibit either dual ACAT1/ACAT2 inhibition (purpactin A, terpendole C, glisoprenin A, CL-283,546) or preferential ACAT1 inhibition (beauveriolides I and III) [2]. Even within the pyripyropene class, significant variation exists: pyripyropenes B, C, and D exhibit ACAT2 IC50 values of 2.0 μM, 0.36 μM, and 1.5 μM respectively—substantially less potent than pyripyropene A—while showing measurable ACAT1 inhibition at 48 μM, 32 μM, and 38 μM, thereby reducing their selectivity indices [2]. Generic substitution therefore compromises both the target engagement profile and the downstream biological effects documented below.

Quantitative Differentiation Evidence for Pyripyropene A vs. Closest Comparators


Unmatched ACAT2 Isozyme Selectivity Compared to Other Microbial ACAT Inhibitors

In a head-to-head cell-based assay using ACAT1- and ACAT2-expressing CHO cells, Pyripyropene A exhibited an ACAT2 IC50 of 0.07 μM and an ACAT1 IC50 of >80 μM, yielding a selectivity index (SI) exceeding 1000 [1]. This selectivity profile is unique among microbial ACAT inhibitors. Purpactin A inhibited both isozymes non-selectively (ACAT1 IC50: 2.5 μM; ACAT2 IC50: 1.5 μM; SI: 1.7). Terpendole C showed equipotent inhibition (ACAT1 IC50: 10 μM; ACAT2 IC50: 10 μM; SI: 1.0). Glisoprenin A showed modest ACAT1 preference (ACAT1 IC50: 4.3 μM; ACAT2 IC50: 10 μM; SI: 2.3). Spylidone exhibited slight ACAT2 preference (ACAT1 IC50: 25 μM; ACAT2 IC50: 5.0 μM; SI: 5.0). The synthetic compound CL-283,546 was non-selective (ACAT1 IC50: 0.1 μM; ACAT2 IC50: 0.09 μM; SI: 1.1). Beauveriolides I and III preferentially inhibited ACAT1 (SI: 33 and >22, respectively) [1].

ACAT2 selectivity isozyme inhibition cardiovascular drug discovery cholesterol metabolism

In Vivo Cholesterol Absorption Inhibition: Baseline Efficacy and Benchmark for Derivative Development

Pyripyropene A demonstrates dose-dependent inhibition of intestinal cholesterol absorption in mouse models, establishing a quantifiable in vivo efficacy baseline. Oral administration of Pyripyropene A at doses of 10 mg/kg, 50 mg/kg, and 100 mg/kg inhibited cholesterol absorption from the mouse intestine by 30.5 ± 4.7%, 44.8 ± 3.2%, and 55.8 ± 3.3%, respectively [1]. This dose-response relationship provides a benchmark against which derivative compounds are evaluated. For comparison, the semi-synthetic derivative PR-86 (2e) demonstrated improved in vivo potency with an ED50 of 10 mg/kg, representing approximately a 10-fold improvement relative to Pyripyropene A [2], while PRD125 achieved comparable or superior cholesterol-lowering effects at substantially lower doses of 1 mg/kg/day [3].

cholesterol absorption in vivo efficacy hypercholesterolemia intestinal ACAT2 inhibition

Structural Scaffold as Indispensable Template for Semi-Synthetic Derivative Programs

The natural pyripyropene A scaffold serves as the essential template from which all potent and selective ACAT2 inhibitors in this chemical class are derived. Approximately 200 semi-synthetic derivatives have been prepared from Pyripyropene A, with structure-activity relationship studies revealing that modifications at the C-1, C-7, and C-11 acyl positions dramatically alter both potency and selectivity [1]. The 1,11-cyclic benzylidene acetal analog 35 achieved an IC50 of 5.6 nM—16-fold more potent than Pyripyropene A (IC50 ~90 nM in this assay system)—yet retains the core pyridine/α-pyrone/sesquiterpene framework of the parent compound [2]. Similarly, PR-109 (7g) achieved an IC50 of 6 nM [3]. Notably, all synthesized derivatives reported to date exhibit reduced isozyme selectivity relative to natural Pyripyropene A (SI >1000), with the best derivative PR-71 achieving an SI of 667 [4]. Total synthesis of Pyripyropene A has been achieved in 5.3% overall yield over 17 steps [5], enabling access to the scaffold for further medicinal chemistry optimization.

structure-activity relationship SAR semi-synthesis scaffold optimization

Atherosclerotic Lesion Reduction: In Vivo Efficacy Validation in Genetic Models

Pyripyropene A is the first ACAT2-selective inhibitor to demonstrate validated in vivo atheroprotective efficacy in established murine atherosclerosis models, providing a proof-of-concept benchmark for the therapeutic hypothesis of ACAT2-selective inhibition [1]. In apolipoprotein E knockout (Apoe−/−) mice fed a cholesterol-enriched diet, oral administration of Pyripyropene A at 10-50 mg/kg/day for 12 weeks reduced atherosclerotic lesion areas in the aortae by 26.2 ± 3.7% to 46 ± 3.8% and in the hearts by 18.9 ± 3.6% to 37.6 ± 6.0% in a dose-dependent manner [1]. Plasma cholesterol, VLDL, and LDL levels were significantly lowered, and hepatic cholesterol content was reduced. The ratio of cholesteryl oleate to cholesteryl linoleate—a specific marker of hepatic ACAT2 activity—decreased, confirming target engagement [1]. For comparison, the optimized derivative PRD125 achieved 62.2 ± 13.1% reduction in aortic lesion area at a lower dose of 1 mg/kg/day in the same model [2], but Pyripyropene A remains the foundational reference compound that first validated the ACAT2-selective inhibition strategy in vivo.

atherosclerosis atheroprotection plaque reduction cardiovascular protection

High-Impact Research and Industrial Applications for Pyripyropene A (CAS 147444-03-9)


Positive Control and Benchmark Compound for ACAT2-Selective Inhibitor Screening Programs

Pyripyropene A serves as the essential positive control and benchmark reference compound for any assay designed to evaluate ACAT2/ SOAT2 inhibitory activity and isozyme selectivity. With a well-characterized ACAT2 IC50 of 70 nM in cell-based assays and an ACAT1 IC50 of >80 μM yielding a selectivity index exceeding 1000 [1], it provides the gold-standard comparator for novel ACAT2 inhibitors. Procurement of Pyripyropene A enables direct head-to-head comparison with candidate compounds in standardized ACAT1- and ACAT2-expressing CHO cell assays, ensuring that new chemical entities can be rigorously benchmarked against the most selective natural ACAT2 inhibitor known. This application is particularly relevant for pharmaceutical discovery programs targeting hypercholesterolemia, atherosclerosis, homozygous familial hypercholesterolemia, and nonalcoholic fatty liver disease where ACAT2-selective inhibition is the therapeutic hypothesis [2].

Starting Material for Semi-Synthetic Derivative Synthesis and Structure-Activity Relationship Studies

Pyripyropene A is the sole natural starting material from which the entire class of potent and selective ACAT2 inhibitors—including PR-86, PR-109, PR-71, analog 35, and the PRD series (PRD125, PRD128, PRD130)—have been semi-synthetically derived. Approximately 200 derivatives have been prepared from natural Pyripyropene A through modifications at the C-1, C-7, and C-11 acyl positions, enabling systematic SAR exploration [1]. The natural product scaffold remains indispensable because total synthesis, while achievable (5.3% yield over 17 steps) [2], is resource-intensive and less practical for derivative generation. Procurement of natural Pyripyropene A enables medicinal chemistry teams to explore novel substitutions and generate proprietary derivative libraries for patent protection, as demonstrated by the successful development of PRD125 which achieved 62.2% atherosclerotic lesion reduction at 1 mg/kg/day [3].

In Vivo Pharmacology Reference Standard for Atherosclerosis and Cholesterol Metabolism Studies

Pyripyropene A is the first ACAT2-selective inhibitor validated in vivo for atheroprotective efficacy and serves as the reference standard for preclinical studies of cholesterol metabolism and atherosclerosis. In Apoe−/− mice, oral administration of Pyripyropene A at 10-50 mg/kg/day for 12 weeks produces quantifiable, dose-dependent reductions in atherosclerotic lesion area (aorta: 26-46% reduction; heart: 19-38% reduction), plasma cholesterol, VLDL/LDL levels, and hepatic cholesterol content [1]. Intestinal cholesterol absorption is inhibited by 30-56% across the 10-100 mg/kg dose range [1]. These validated endpoints provide a benchmark for evaluating novel ACAT2 inhibitors, testing combination therapies with statins or other lipid-modulating agents, and investigating ACAT2 biology in conditional knockout or transgenic models. Pyripyropene A also enables mechanistic studies differentiating the relative contributions of intestinal vs. hepatic ACAT2 inhibition to overall cholesterol homeostasis, as evidenced by its effects on cholesteryl oleate/linoleate ratios [1].

Calibration Standard for ACAT2 Activity Assays and Target Engagement Studies

Pyripyropene A functions as a reliable calibration standard and positive control for ACAT2/SOAT2 enzyme activity assays, target engagement studies, and high-throughput screening campaigns. Its well-documented potency across multiple assay formats—including rat liver microsome enzyme assays (IC50 ~58-90 nM) [1], cell-based CHO-ACAT2 assays (IC50 = 70 nM) [2], and human SOAT2 binding assays (IC50 = 179 nM) [3]—makes it suitable for assay validation, inter-laboratory reproducibility testing, and normalization of screening data. The compound demonstrates consistent performance across different experimental systems and species orthologs, enabling cross-study comparability. In target engagement studies, Pyripyropene A treatment reduces the ratio of cholesteryl oleate to cholesteryl linoleate in VLDL and LDL—a specific pharmacodynamic biomarker of hepatic ACAT2 inhibition [4]—providing a validated readout for confirming on-target activity in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyripyropene A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.